molecular formula C8H7ClO4S B016784 [4-(Chlorosulfonyl)phenyl]acetic acid CAS No. 22958-99-2

[4-(Chlorosulfonyl)phenyl]acetic acid

Cat. No. B016784
CAS RN: 22958-99-2
M. Wt: 234.66 g/mol
InChI Key: FQSSPHAFXLRJBR-UHFFFAOYSA-N
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Description

[4-(Chlorosulfonyl)phenyl]acetic acid is a chemical compound with potential physiological activity, synthesized through specific chemical reactions. Its relevance spans various fields of chemistry, particularly in synthesis and characterization studies, where its properties and interactions offer insights into broader chemical processes and applications.

Synthesis Analysis

The synthesis of derivatives similar to [4-(Chlorosulfonyl)phenyl]acetic acid, such as 4-(phenylazo)phenoxy acetic acids, involves the condensation of chloracetic acid with sodium salts of some 4-(phenylazo)phenols. This original method highlights the flexibility in creating physiologically active compounds through targeted synthetic routes (Radu et al., 2002).

Molecular Structure Analysis

The molecular structure of [4-(Chlorosulfonyl)phenyl]acetic acid and its derivatives can be characterized by physical methods such as UV-VIS and IR spectral analysis. These techniques allow for the detailed examination of the compound's molecular fingerprints, providing insights into its chemical identity and structural features.

Chemical Reactions and Properties

The electrochemical oxidation of 4-chloroaniline, a model compound, reveals insights into the chemical reactions and properties of related chlorinated and sulfonylated compounds. For instance, the oxidation in water/acetonitrile mixtures leads to the formation of diaryl sulfone and N-phenylbenzenesulfonamide derivatives, highlighting the compound's reactive nature and potential for generating various chemical species (Mohamadighader et al., 2020).

Physical Properties Analysis

The physical properties, including the crystal and molecular structure of related compounds, can be deduced from X-ray diffraction analyses. For example, the study of cyclo{tetrakis[(5-t-butyl-2-acetoxy-1,3-phenylene)methylene]}-acetic acid (1:1) clathrate demonstrates the influence of molecular configuration on the compound's physical state and interactions with other molecules (Rizzoli et al., 1982).

Chemical Properties Analysis

Investigations into the oxidation mechanisms of (phenylthio)acetic acids by chloramine T reveal the compound's chemical behavior and reactivity patterns. Such studies provide a foundational understanding of how [4-(Chlorosulfonyl)phenyl]acetic acid and similar compounds participate in chemical reactions, offering insights into their potential applications and stability under various conditions (Srinivasan & Pitchumani, 1982).

Scientific Research Applications

  • Chemical Synthesis : This compound can be used as a reagent in the synthesis of various chemical compounds . The specific reactions and products would depend on the other reagents and conditions used.

  • Material Science : In material science, this compound could potentially be used in the development of new materials or in the modification of existing ones .

  • Analytical Chemistry : It could be used as a standard in analytical chemistry for the calibration of instruments or the validation of methods .

  • Life Science Research : It might be used in life science research, possibly as a reagent in biochemical assays or in the study of biological systems .

  • Chromatography and Mass Spectrometry : This compound could potentially be used in chromatography and mass spectrometry, possibly as a standard or as a reagent .

  • Biopharma Production : It might be used in biopharma production, possibly in the synthesis of pharmaceuticals or in quality control processes .

  • Chemical Synthesis : This compound can be used as a reagent in the synthesis of various chemical compounds . The specific reactions and products would depend on the other reagents and conditions used.

  • Material Science : In material science, this compound could potentially be used in the development of new materials or in the modification of existing ones .

  • Analytical Chemistry : It could be used as a standard in analytical chemistry for the calibration of instruments or the validation of methods .

  • Life Science Research : It might be used in life science research, possibly as a reagent in biochemical assays or in the study of biological systems .

  • Chromatography and Mass Spectrometry : This compound could potentially be used in chromatography and mass spectrometry, possibly as a standard or as a reagent .

  • Biopharma Production : It might be used in biopharma production, possibly in the synthesis of pharmaceuticals or in quality control processes .

properties

IUPAC Name

2-(4-chlorosulfonylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c9-14(12,13)7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSSPHAFXLRJBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370966
Record name [4-(Chlorosulfonyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Chlorosulfonyl)phenyl]acetic acid

CAS RN

22958-99-2
Record name [4-(Chlorosulfonyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(chlorosulfonyl)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GR Bebernitz, V Beaulieu, BA Dale… - Journal of medicinal …, 2009 - ACS Publications
Type 2 diabetes is a polygenic disease which afflicts nearly 200 million people worldwide and is expected to increase to near epidemic levels over the next 10−15 years. Glucokinase (…
Number of citations: 105 pubs.acs.org

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